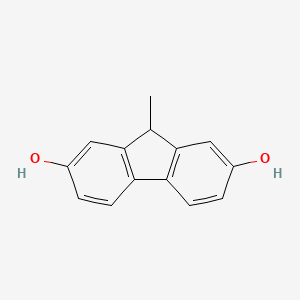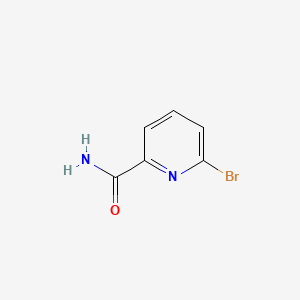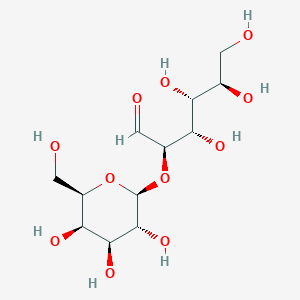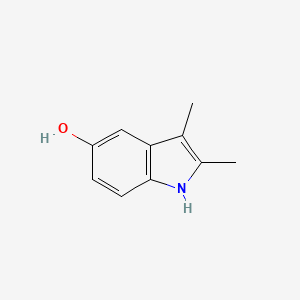
2,3-Dimethyl-1H-indol-5-ol
Overview
Description
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-1H-indol-5-ol is C10H11N . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
2,3-Dimethyl-1H-indol-5-ol has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethyl-1H-indol-5-ol is 145.2010 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Cancer Treatment
Indole derivatives, including compounds like 2,3-Dimethyl-1H-indol-5-ol, have been increasingly recognized for their potential in treating cancer cells. Their application in oncology research focuses on exploiting their cytotoxic properties against various human cancer cell lines .
Antimicrobial Activity
These compounds also exhibit significant antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microorganisms, contributing to their use in developing new antimicrobial agents .
Tuberculosis Therapy
Specific indole derivatives have been investigated for their antitubercular activity. They show promise in both active and dormant states against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential applications in tuberculosis treatment .
Solar Energy Conversion
Indole derivatives closely related to 2,3-Dimethyl-1H-indol-5-ol have been studied for their role in improving photoelectric conversion efficiency in dye-sensitized solar cells. This suggests a possible application in renewable energy technologies.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of indole derivatives make them candidates for research into treatments for inflammatory disorders and oxidative stress-related conditions .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by 2,3-Dimethyl-1H-indol-5-ol and their downstream effects would require more detailed studies.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . The specific results of the action of 2,3-Dimethyl-1H-indol-5-ol at the molecular and cellular level would need further investigation.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . This makes the synthesis of indoles both highly topical and necessary .
properties
IUPAC Name |
2,3-dimethyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDMVUJDKZHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indol-5-ol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

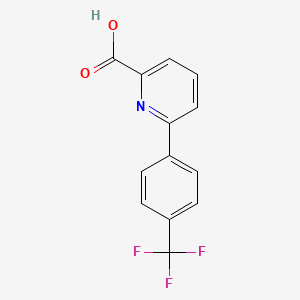
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
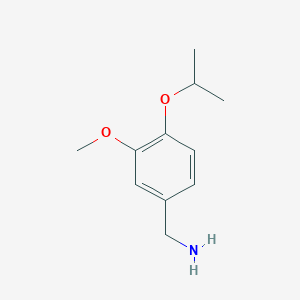
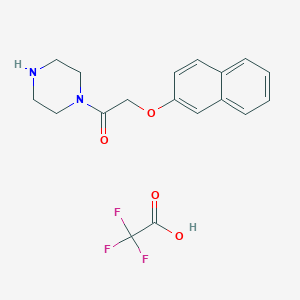
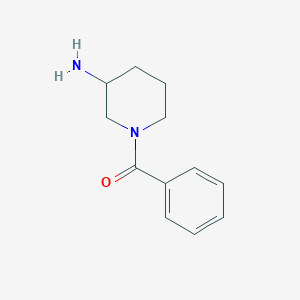

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
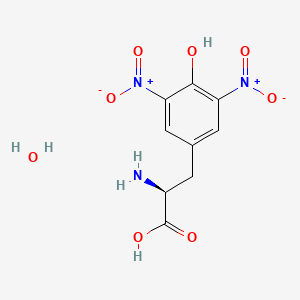
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
